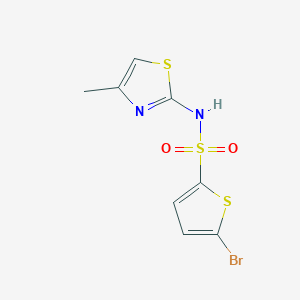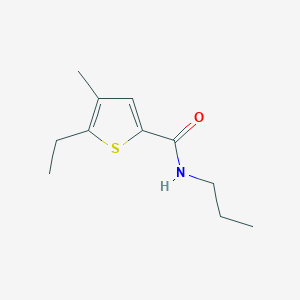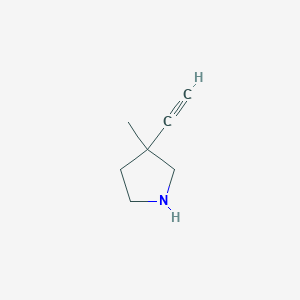
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl: is an organosulfur compound known for its use as a nitroxide spin label . This compound is bifunctional, consisting of nitroxide and thiosulfonate ester functional groups, making it a highly reactive thiol-specific spin label . It is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves several steps. One common method includes the reaction of 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonothioate . The reaction conditions typically involve low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The nitroxide group can be reduced to hydroxylamines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and hypochlorites.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles like thiols and amines are used under mild conditions.
Major Products Formed
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl is widely used in scientific research due to its unique properties . Some of its applications include:
Chemistry: Used as a spin label for studying molecular dynamics and interactions.
Biology: Employed in labeling proteins and nucleic acids to study their structure and function.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves its ability to form stable radicals . The nitroxide group interacts with molecular targets, leading to changes in their electronic and structural properties. This interaction is crucial for its use as a spin label in various applications.
Comparaison Avec Des Composés Similaires
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl is unique due to its bifunctional nature and high reactivity . Similar compounds include:
- (1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate
- 4-Substituted 3-bromo-2,2,5,5-tetramethyl-Δ3-pyrrolin-1-oxyls
These compounds share similar structural features but differ in their specific functional groups and reactivity, making this compound unique in its applications.
Propriétés
Formule moléculaire |
C10H17BrNO3S2 |
|---|---|
Poids moléculaire |
343.3 g/mol |
InChI |
InChI=1S/C10H17BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h6H2,1-5H3 |
Clé InChI |
SULCWUZWSMVCSI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(N1[O])(C)C)Br)CSS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)


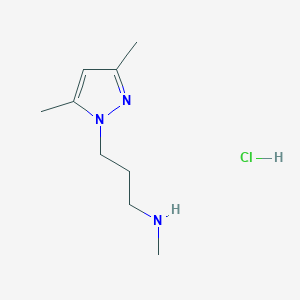
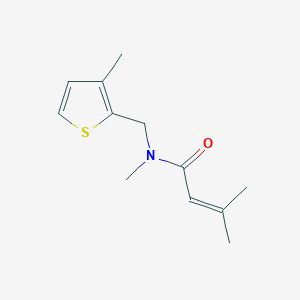
![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B14912195.png)


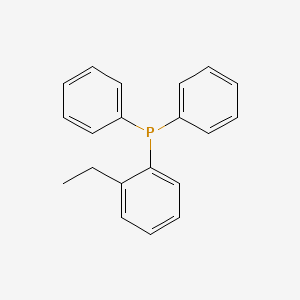
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
